molecular formula C7H13N3O B13127359 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one

Katalognummer: B13127359
Molekulargewicht: 155.20 g/mol
InChI-Schlüssel: IGSZCSDNAHFOPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of isobutylamine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient cyclization and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine ring or the isobutyl group.

    Substitution: Substitution reactions can occur at different positions on the triazine ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the triazine ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of 5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various molecular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Triazine: The parent compound with a similar triazine ring structure.

    Melamine: A triazine derivative used in the production of plastics and resins.

    Cyanuric Acid: Another triazine derivative with applications in swimming pool maintenance and water treatment.

Uniqueness

5-Isobutyl-5,6-dihydro-1,3,5-triazin-2(1H)-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it suitable for specific applications where other triazine derivatives might not be as effective.

Eigenschaften

Molekularformel

C7H13N3O

Molekulargewicht

155.20 g/mol

IUPAC-Name

3-(2-methylpropyl)-1,2-dihydro-1,3,5-triazin-6-one

InChI

InChI=1S/C7H13N3O/c1-6(2)3-10-4-8-7(11)9-5-10/h4,6H,3,5H2,1-2H3,(H,9,11)

InChI-Schlüssel

IGSZCSDNAHFOPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CNC(=O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.